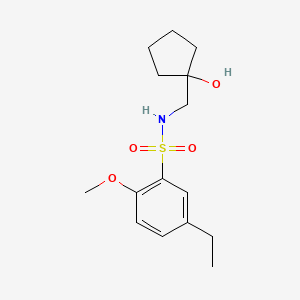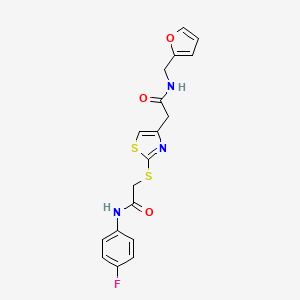
5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EHM-1 and belongs to the class of sulfonamide drugs.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
- Antifungal and Anti-HIV Activities : Novel benzensulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-HIV and antifungal activities. These compounds demonstrate the potential for developing new therapeutic agents targeting infectious diseases (Zareef et al., 2007).
- Anticancer Properties : Research into the structure and anticancer properties of certain benzenesulfonamide derivatives has provided insights into their potential as cancer treatment agents. The unexpected synthesis of a novel compound via aminohalogenation reaction has opened new avenues for anticancer drug development (Zhang et al., 2010).
Biochemical Research
- Enzyme Inhibition for Alzheimer's Disease : Sulfonamides derived from 4-methoxyphenethylamine have shown inhibitory effects on acetylcholinesterase, a key enzyme in Alzheimer's disease pathology. These findings support the potential of sulfonamides in designing new therapeutic agents for Alzheimer's disease (Abbasi et al., 2018).
- Photodynamic Therapy for Cancer : The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy highlights their use in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin et al., 2020).
Chemical Synthesis and Analysis
- Selective Detection of DNA Modifications : The application of N-halogeno-N-sodiobenzenesulfonamide reagents for selective detection of 5-methylcytosine in DNA sequences demonstrates the importance of sulfonamide derivatives in analytical chemistry, particularly in epigenetic research (Wang et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of the compound 5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide are the Hepatitis B virus (HBV) and Hepatitis D virus (HDV) . These viruses are responsible for chronic hepatitis, a prevalent disease worldwide .
Mode of Action
5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide interacts with its targets by inhibiting the encapsidation of pregenomic (pg) RNA . This RNA is the template for reverse transcriptional replication of HBV DNA . By inhibiting pg RNA encapsidation, the compound blocks HBV replication, providing a new therapeutic approach to HBV treatment .
Biochemical Pathways
The affected pathway is the replication of HBV DNA. The compound 5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide inhibits the encapsidation of pg RNA, which is essential for the subsequent viral DNA synthesis . This results in the blocking of HBV replication .
Result of Action
The molecular and cellular effects of the action of 5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide result in the inhibition of HBV replication . This can potentially lead to the treatment, amelioration, and/or prevention of HBV and/or HDV infections in a patient .
Eigenschaften
IUPAC Name |
5-ethyl-N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-3-12-6-7-13(20-2)14(10-12)21(18,19)16-11-15(17)8-4-5-9-15/h6-7,10,16-17H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCPESLDYVTUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613948.png)
![5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2613951.png)
![6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2613953.png)
![N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2613957.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide](/img/structure/B2613958.png)
![6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2613959.png)

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B2613963.png)

![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)


![3-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2613970.png)